molecular formula C10H10N2O2S B1316662 3-(1H-Pyrrol-1-yl)benzenesulfonamide CAS No. 131970-00-8

3-(1H-Pyrrol-1-yl)benzenesulfonamide

Cat. No. B1316662
M. Wt: 222.27 g/mol
InChI Key: NJYJIILLMKJLIM-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in various fields. It is related to a class of compounds known as benzenesulfonamides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new aryl thiazolone–benzenesulfonamides were synthesized from 4-amino-N- (aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed methods to synthesize various derivatives of 3-(1H-Pyrrol-1-yl)benzenesulfonamide with potential biological activities. One study highlights the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds exhibited promising antibacterial and antifungal activities, showcasing the therapeutic potential of 3-(1H-Pyrrol-1-yl)benzenesulfonamide derivatives in combating microbial infections (Hassan et al., 2009).

Anticancer Properties

Another line of research has identified N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives as potent anticancer agents. These derivatives showed significant anticancer activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7. The study also delved into the molecular mechanisms of these compounds, revealing their ability to induce apoptosis and cell cycle arrest in cancer cells. This suggests the potential use of these derivatives in cancer therapy (Żołnowska et al., 2018).

Antitumor and Antimicrobial Activity

Derivatives of 3-(1H-Pyrrol-1-yl)benzenesulfonamide have also been explored for their antitumor and antimicrobial properties. One study synthesized new acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives, finding some to be more effective than doxorubicin, a reference drug, in antitumor activity. This highlights the compound's potential as a basis for developing new antitumor agents (Alqasoumi et al., 2009).

Selective Kinase Inhibition

In medicinal chemistry, selectivity is crucial for reducing side effects and increasing therapeutic efficacy. Research into N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has led to the discovery of highly selective inhibitors for ZAK kinase. These inhibitors show potential for therapeutic application in diseases like cardiac hypertrophy, demonstrating the role of 3-(1H-Pyrrol-1-yl)benzenesulfonamide derivatives in developing selective kinase inhibitors (Chang et al., 2017).

properties

IUPAC Name

3-pyrrol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h1-8H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYJIILLMKJLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrrol-1-yl)benzenesulfonamide

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